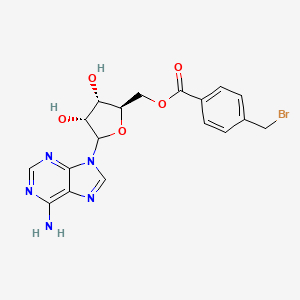
pBMBA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PBMBA, also known as this compound, is a useful research compound. Its molecular formula is C18H18BrN5O5 and its molecular weight is 464.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
1.1 Glucose-Sensitive Drug Delivery Systems
Phenylboronic acid is known for its ability to form reversible covalent bonds with diols, particularly glucose. This property has led to the development of glucose-sensitive drug delivery systems, which are particularly beneficial for diabetic patients. For instance, chitosan conjugates functionalized with phenylboronic acid have been designed to release insulin in response to glucose levels in the bloodstream. Studies have shown that these systems can enhance the efficiency of insulin delivery, reducing the need for frequent injections .
Case Study: Insulin-Loaded Nanoparticles
- Objective : To create a glucose-responsive insulin delivery system.
- Method : Chitosan was modified with phenylboronic acid to form nanoparticles.
- Results : The release profile of insulin was significantly higher at elevated glucose concentrations, demonstrating the potential for controlled insulin delivery based on blood sugar levels .
Cancer Therapy
2.1 Targeted Drug Delivery
The ability of phenylboronic acid to interact with tumor cells has made it a candidate for targeted cancer therapies. Conjugates of phenylboronic acid with various polymers have been developed to improve drug uptake in cancer cells.
Case Study: Tumor-Targeting Nanoparticles
- Objective : To enhance the cellular uptake of anticancer drugs.
- Method : Nanoparticles were synthesized using chitosan modified with phenylboronic acid.
- Results : These nanoparticles demonstrated improved penetration and accumulation in tumor tissues compared to non-modified counterparts, highlighting their effectiveness in targeted drug delivery .
Wound Healing
Phenylboronic acid derivatives have also been explored for their potential in wound healing applications. Their biocompatibility and ability to form hydrogels make them suitable for creating dressings that promote healing while preventing infection.
Case Study: Hydrogel Formulations
- Objective : To develop a hydrogel for wound healing.
- Method : A hydrogel was created using phenylboronic acid conjugated with chitosan.
- Results : The hydrogel exhibited favorable properties such as moisture retention and antibacterial activity, making it effective for wound management .
Flame Retardant Materials
Recent studies have indicated that phenylboronic acid can be used to enhance the flame retardant properties of materials. This application is significant in developing safer materials for various industrial uses.
Case Study: Boron-Based Flame Retardants
- Objective : To synthesize flame-retardant materials using phenylboronic acid.
- Method : Chitosan was functionalized with phenylboronic acid through a Mannich reaction.
- Results : The resulting materials showed excellent flame-retardant properties, attributed to the formation of a protective char layer during combustion .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
97143-48-1 |
|---|---|
Molekularformel |
C18H18BrN5O5 |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C18H18BrN5O5/c19-5-9-1-3-10(4-2-9)18(27)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h1-4,7-8,11,13-14,17,25-26H,5-6H2,(H2,20,21,22)/t11-,13-,14-,17?/m1/s1 |
InChI-Schlüssel |
QZBYYFGXZFWZRN-IKYDMHQPSA-N |
SMILES |
C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Isomerische SMILES |
C1=CC(=CC=C1CBr)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonyme |
5'-(4-bromomethylbenzoyl)adenosine pBMBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















